2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile
Description
2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)propanedinitrile is a dinitrile derivative featuring a trifluoromethylphenylamino substituent. Its structure comprises a propanedinitrile backbone with a methylidene linkage to an aromatic amine group substituted at the meta position with a trifluoromethyl (–CF₃) moiety. This compound is of interest due to the electron-withdrawing trifluoromethyl group, which enhances stability and influences reactivity, and the amino group, which may participate in hydrogen bonding or coordination chemistry.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)anilino]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-2-1-3-10(4-9)17-7-8(5-15)6-16/h1-4,7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOUMWWEKBCSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C(C#N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile typically involves the reaction of 3-(trifluoromethyl)aniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, while the propanedinitrile moiety can participate in various chemical interactions. These properties contribute to the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and substituents of 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile with related dinitrile derivatives:
Key Observations :
- Reactivity: The amino group may facilitate nucleophilic reactions or metal coordination, unlike the chloro analog (), which is more inert but offers steric bulk .
- Biological Relevance : Compounds with trifluoromethyl groups (e.g., ) are often leveraged in drug design for improved metabolic stability and membrane permeability .
Physicochemical and Analytical Data
- Synthesis: Similar compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions. For example, describes a reaction involving tripotassium phosphate and methyl 3-chloro-3-oxopropanoate, suggesting a plausible route for the target compound .
- Analytical Characterization : Techniques such as HPLC, LCMS, and NMR () are standard for verifying purity and structure in dinitrile derivatives .
- Stability : The trifluoromethyl group likely imparts thermal and oxidative stability, as seen in agrochemical intermediates () .
Biological Activity
2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile
- Molecular Formula : C12H8F3N3
- Molecular Weight : 265.21 g/mol
- CAS Number : Not available in the current literature.
The biological activity of 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile may involve multiple mechanisms, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways. For instance, it has been noted for its inhibitory effects on c-KIT kinase, which is significant in the treatment of gastrointestinal stromal tumors (GISTs) .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Anticancer Activity
A study evaluated the anticancer properties of several derivatives similar to 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile. The findings indicated:
- IC50 Values : The compound displayed IC50 values comparable to established chemotherapeutics, suggesting significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)propanedinitrile | A431 | <10 | Apoptosis induction |
| Other Analogues | HT29 | 15-20 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound's analogues have been tested for antimicrobial activity. Results indicated:
- Broad-Spectrum Efficacy : Some derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Case Study on c-KIT Inhibition : A study highlighted the effectiveness of a related compound in inhibiting c-KIT mutants associated with resistance to imatinib. This suggests that similar compounds, including 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile, could be promising candidates for further development in targeted cancer therapies .
- Cytotoxicity Assessment : In vitro studies showed that the compound induced cell death in several cancer cell lines, including A431 and HT29. The mechanism was primarily through apoptosis, evidenced by increased caspase activity and PARP cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
